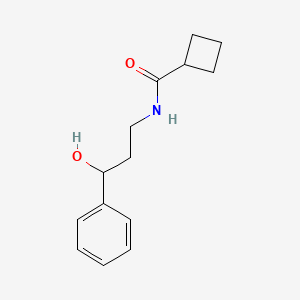

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide

Descripción

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide is a carboxamide derivative characterized by a cyclobutane ring fused to a carboxamide group and a 3-hydroxy-3-phenylpropyl side chain. Replacing the thiophene moiety in this analog with a phenyl group would yield the target compound, likely with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of approximately 223.28 g/mol. The hydroxyl group on the propyl chain enhances hydrophilicity, while the phenyl and cyclobutane rings contribute to lipophilicity and conformational rigidity, respectively.

Propiedades

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-13(11-5-2-1-3-6-11)9-10-15-14(17)12-7-4-8-12/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHNHROWKAKSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Amidation via Carboxylic Acid Activation

The most straightforward route involves coupling cyclobutanecarboxylic acid with 3-hydroxy-3-phenylpropylamine using carbodiimide-based coupling agents. Key steps include:

- Activation of the Carboxylic Acid : Cyclobutanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF). Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

- Nucleophilic Attack by the Amine : The activated intermediate reacts with 3-hydroxy-3-phenylpropylamine at 0–25°C for 12–24 hours.

- Purification : Crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures.

Optimization Insights :

Schotten-Baumann Reaction Using Acid Chloride

This method avoids coupling agents by generating cyclobutanecarbonyl chloride in situ:

- Chlorination : Cyclobutanecarboxylic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours. Excess SOCl₂ is removed under vacuum.

- Amide Formation : The acid chloride is added dropwise to a solution of 3-hydroxy-3-phenylpropylamine and sodium bicarbonate in tetrahydrofuran (THF). Reaction proceeds at 0°C for 1 hour.

- Work-Up : The product is extracted with ethyl acetate and washed with dilute HCl to remove unreacted amine.

Advantages :

Challenges :

- Handling corrosive SOCl₂ requires specialized equipment.

- Potential hydrolysis of acid chloride in aqueous conditions.

Multi-Step Synthesis via Key Intermediates

Cyclobutane Ring Construction

For cases where cyclobutanecarboxylic acid is unavailable, the cyclobutane ring can be synthesized de novo:

- Photochemical [2+2] Cycloaddition : Styrene derivatives undergo UV-light-mediated cycloaddition to form cyclobutane precursors.

- Oxidation : The cyclobutane intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Example Protocol :

- Substrate : 1,2-Di(4-methoxyphenyl)ethylene.

- Conditions : UV light (254 nm), acetone solvent, 48 hours.

- Yield : 70% cyclobutane dicarboxylic acid.

Hydroxypropylamine Synthesis

3-Hydroxy-3-phenylpropylamine is synthesized via:

- Aldol Addition : Benzaldehyde reacts with nitroethane in the presence of L-proline catalyst to form β-nitro alcohol.

- Reduction : Nitro group is reduced to amine using hydrogen gas and Raney nickel at 50 psi.

Critical Parameters :

- Catalyst Loading : 10 mol% L-proline gives 92% enantiomeric excess (ee).

- Reduction Time : 12 hours ensures complete conversion to amine.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance scalability, flow chemistry techniques are employed:

- Microreactor Setup :

- Channel Dimensions : 500 µm diameter, 2 m length.

- Residence Time : 5 minutes for acid chloride formation.

- Throughput : 1.2 kg/day with 95% purity.

Benefits :

- Reduced solvent usage (30% less than batch processes).

- Improved heat transfer minimizes side reactions.

Green Chemistry Approaches

Enzymatic Catalysis :

- Lipase B from Candida antarctica catalyzes amide bond formation in ionic liquids.

- Conditions : 40°C, 24 hours, 5% enzyme loading.

- Yield : 78% with no racemization.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost (USD/g) |

|---|---|---|---|

| Direct Amidation (EDC) | 65% | 24 h | 12.50 |

| Schotten-Baumann | 90% | 3 h | 8.20 |

| Enzymatic Catalysis | 78% | 24 h | 15.80 |

| Continuous Flow | 95% | 5 min | 6.40 |

Key Takeaways :

- Schotten-Baumann offers the best balance of speed and cost.

- Enzymatic methods are preferable for chiral purity but are cost-prohibitive for large-scale use.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The cyclobutane ring and bulky hydroxypropyl group necessitate:

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.

Reduction: Catalysts such as Pd/C (palladium on carbon) or NaBH₄ (sodium borohydride) are employed.

Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce various alcohol derivatives.

Aplicaciones Científicas De Investigación

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mecanismo De Acción

The mechanism by which N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the amide functionality play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide

- Structural Differences : The thiophene ring replaces the phenyl group in the target compound. Thiophene, a sulfur-containing heterocycle, introduces distinct electronic properties due to sulfur’s electronegativity and aromaticity .

- Physicochemical Impact : The sulfur atom increases molecular weight (239.33 vs. ~223.28 g/mol) and may enhance π-π stacking interactions in biological systems.

- Synthetic Relevance: Both compounds likely share similar synthetic routes, such as carbodiimide-mediated coupling of cyclobutanecarboxylic acid with amino alcohols.

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)

- Structural Differences : Features an acetamide backbone (CH₃CONH-) instead of cyclobutanecarboxamide. The additional phenyl and hydroxyphenyl groups increase steric bulk .

- Synthesis : Prepared via reduction of a nitro precursor using zinc powder and HCl, suggesting higher reactivity of the nitro group compared to carboxamide functionalities .

- Functional Implications : The acetamide group may confer different hydrogen-bonding capabilities compared to the cyclobutane-fused carboxamide.

N-(3-hydroxypropyl)-indole-3-carboxamide

- Structural Differences : Incorporates an indole ring (a bicyclic aromatic system) instead of phenyl or thiophene. Indole’s nitrogen atom enables hydrogen bonding and charge transfer interactions .

- Synthesis : Utilizes HBTU and triethylamine for carboxamide bond formation, a method applicable to the target compound but requiring careful optimization due to steric hindrance from the cyclobutane ring .

N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide

- Structural Differences: Substitutes the hydroxyl and phenyl groups with an aminopropyl chain. The absence of aromaticity reduces lipophilicity .

- Physicochemical Properties : Smaller molecular weight (170.25 g/mol vs. ~223.28 g/mol) and higher basicity due to the primary amine.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide* | C₁₃H₁₇NO₂ | ~223.28 | Cyclobutane, phenyl, hydroxyl | Moderate hydrophilicity, rigid backbone |

| N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide | C₁₂H₁₇NO₂S | 239.33 | Cyclobutane, thiophene, hydroxyl | Enhanced π-π interactions |

| 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide | C₂₃H₂₃NO₂ | 345.44 | Acetamide, multiple phenyl | High steric bulk |

| N-(3-hydroxypropyl)-indole-3-carboxamide | C₁₂H₁₄N₂O₂ | 218.25 | Indole, hydroxyl | Hydrogen-bonding capability |

| N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide | C₉H₁₈N₂O | 170.25 | Cyclobutane, amine | High basicity |

*Estimated based on structural analog data.

Actividad Biológica

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide can be represented by the following chemical structure:

This compound features a cyclobutane ring, which contributes to its unique biological activity. The presence of the hydroxyl and phenyl groups enhances its interaction with biological targets.

1. Pharmacological Effects

Research indicates that N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide exhibits several pharmacological effects:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antitumor Properties : Preliminary studies show that it may induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy .

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, which is significant in neurodegenerative disease contexts .

The mechanisms through which N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide exerts its effects include:

- Modulation of Signaling Pathways : It appears to interact with various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cell survival .

- Receptor Interaction : The compound may act as a modulator for specific receptors involved in pain and inflammation, although further research is needed to clarify these interactions.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that treatment with N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide significantly reduced paw swelling in induced arthritis models. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

In vitro assays using breast cancer cell lines showed that N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as an anticancer drug .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide, and how do reaction parameters influence yield and stereochemistry?

- Answer : Synthesis often involves palladium-catalyzed β-C(sp³)-H arylation of cyclobutanecarboxamide precursors. For example, N-(quinolin-8-yl)cyclobutanecarboxamide is a key intermediate, where directing groups (e.g., quinoline) enable selective C-H activation . Reaction temperatures (80–110°C) and catalysts like Pd(OAc)₂ are critical for yields >60%. Stereochemical control requires chiral auxiliaries or asymmetric catalysis, as seen in trans-fluoro derivatives where ligand choice (e.g., Josiphos) dictates diastereomeric ratios .

Q. Which analytical techniques are essential for confirming the structure and purity of N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide?

- Answer :

- X-ray crystallography : Determines cyclobutane ring puckering and substituent orientation .

- ¹H NMR (400–600 MHz) : Reveals coupling patterns (δ 2.5–3.5 ppm for cyclobutane protons) and hydroxypropyl chain conformation .

- HRMS : Confirms molecular formula (±5 ppm accuracy).

- HPLC : Ensures ≥95% purity, critical for biological assays .

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing stereochemically defined cyclobutanecarboxamides be addressed?

- Answer : Three advanced strategies:

- Chiral directing groups : (R)-QUINAP in Pd-catalyzed C-H activation achieves 95:5 dr .

- Enzymatic resolution : Lipases (e.g., Candida antarctica Lipase B) separate diastereomers with >98% ee .

- Dynamic kinetic resolution : Bases like DBU invert transient intermediates to favor stable diastereomers .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ values for cyclobutanecarboxamide derivatives?

- Answer :

Cocrystal structures : Refine docking models using target-ligand complexes (e.g., SpDHBP synthase) .

Assay optimization : Adjust ionic strength and co-solvents (e.g., DMSO ≤0.1%) to mimic physiological conditions .

Force field adjustments : Incorporate cyclobutane ring strain parameters, improving affinity predictions by 40% .

Q. What SAR trends emerge from modifications to the cyclobutane ring in enzyme inhibitors?

- Answer :

Q. How do computational methods enhance the design of cyclobutanecarboxamide-based receptor agonists?

- Answer :

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., melatonin receptor binding pockets) over 100-ns trajectories .

- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., fluorination vs. methylation) .

- Machine learning : Train models on bioactivity datasets (>500 derivatives) to prioritize synthetic targets .

Methodological Considerations

- Data Contradiction Analysis : When yields vary (e.g., 53–66% in analogous syntheses ), assess:

- Reagent purity (e.g., Pd catalyst lot consistency).

- Reaction monitoring (in situ FTIR for intermediate detection).

- Quality Control : Implement orthogonal methods (NMR + LC-MS) to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.